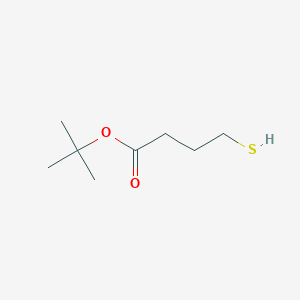

Tert-butyl 4-sulfanylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-sulfanylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and drug discovery. This compound is a thioester derivative of butyric acid and is commonly used as a precursor in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Environmentally Benign Polymers

- Degradable Polycarbonates Derived from Dihydroxybutyric Acid : A study by Tsai et al. (2016) describes the synthesis of biodegradable polycarbonates using tert-butyl derivatives. These polymers, derived from carbon dioxide and dihydroxybutyric acid, showcase the potential of tert-butyl 4-sulfanylbutanoate derivatives in creating environmentally friendly materials. Notably, these polymers could serve as carriers for platinum-based drugs, highlighting a medical application (Tsai, Wang, & Darensbourg, 2016).

Medicinal Chemistry

- Evaluation of tert-Butyl Isosteres : Westphal et al. (2015) conducted a comparative study on the physicochemical and pharmacokinetic properties of tert-butyl isosteres, including tert-butyl 4-sulfanylbutanoate. The research underscores the compound's relevance in drug discovery, where modifying bioactive compounds with tert-butyl groups can impact their pharmacological profiles (Westphal et al., 2015).

Organic Synthesis

Synthesis of Multifunctional Dendrimers : Newkome et al. (2003) explored the synthesis of 1 → (2 + 1) C-branched monomers, including derivatives of tert-butyl 4-sulfanylbutanoate, for constructing multifunctional dendrimers. These findings demonstrate the compound's utility in developing advanced materials with potential applications in nanotechnology and materials science (Newkome et al., 2003).

Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman et al. (2002) highlighted the versatility of N-tert-butanesulfinyl imines, closely related to tert-butyl 4-sulfanylbutanoate, in the asymmetric synthesis of amines. This work emphasizes the compound's significance in producing a wide range of highly enantioenriched amines, crucial for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 4-sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-8(2,3)10-7(9)5-4-6-11/h11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERHURMHRKPONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)

![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![5-Chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2890041.png)